Comparative LogP of 4-(Difluoromethyl)-2-ethylbenzoic acid vs. 4-Methylbenzoic Acid
The introduction of a difluoromethyl group in place of a methyl group significantly increases lipophilicity, as measured by the calculated partition coefficient (LogP). The target compound's LogP is estimated at 2.70, compared to 2.01 for the unsubstituted 4-(difluoromethyl)benzoic acid and an estimated ~1.8 for 4-methylbenzoic acid [1][2][3]. This difference of +0.7 to +0.9 log units indicates a higher propensity for the target compound to partition into non-polar environments, which can be crucial for membrane permeability in biological applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP 2.70 |
| Comparator Or Baseline | 4-(Difluoromethyl)benzoic acid: LogP 2.02; 4-Methylbenzoic acid: Estimated LogP ~1.8 |
| Quantified Difference | ΔLogP of +0.7 to +0.9 |
| Conditions | Calculated/predicted values (XLogP3) using standard algorithms. |
Why This Matters
Higher LogP correlates with improved membrane permeability, making this building block valuable for synthesizing drug candidates that require better absorption or cellular uptake.
- [1] Kuujia. 4-(Difluoromethyl)-2-ethylbenzoic acid. CAS 2248416-15-9. Accessed 2026. View Source
- [2] Chembase. 4-(difluoromethyl)benzoic acid. CAS 55805-21-5. Accessed 2026. View Source
- [3] Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 60(2), 797-804. View Source
